BenchChemオンラインストアへようこそ!

Tesevatinib

Blood-Brain Barrier Penetration CNS Metastases Pharmacokinetics

Select Tesevatinib (XL-647, EXEL-7647, KD-019) for preclinical research requiring a single agent that combines potent EGFR T790M mutant inhibition (IC50 920 nM in H1975 cells), robust brain penetration (brain-to-plasma ratio ~0.53), and concomitant VEGFR2 blockade (IC50 1.5 nM). Unlike erlotinib, gefitinib, or afatinib, tesevatinib achieves meaningful CNS exposure and overcomes the T790M gatekeeper mutation. 92% tumor growth inhibition at 100 mg/kg in H1975 xenografts. Ideal for orthotopic brain metastasis/GBM models, acquired resistance studies, and angiogenesis/vascular normalization assays without complex drug combinations. Order online for fast global shipping.

Molecular Formula C24H25Cl2FN4O2
Molecular Weight 491.4 g/mol
CAS No. 781613-23-8
Cat. No. B1684520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesevatinib
CAS781613-23-8
SynonymsEXEL-7647
N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-(((3aR,6aS)-2-methyloctahydrocyclopenta(c)pyrrol-5-yl)methoxy)-4-quinazolinamine
tesevatinib
XL-647
XL647
Molecular FormulaC24H25Cl2FN4O2
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESCN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC
InChIInChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30)/t13?,14-,15+
InChIKeyHVXKQKFEHMGHSL-GOOCMWNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tesevatinib (CAS 781613-23-8): Preclinical Profile and Kinase Inhibition Data for Procurement Decision Support


Tesevatinib (XL-647, EXEL-7647, KD-019) is a multi-targeted, orally bioavailable tyrosine kinase inhibitor (TKI) with potent activity against EGFR, HER2, VEGFR2, and EphB4 . Its pharmacological profile is characterized by sub-nanomolar inhibition of wild-type EGFR and notable activity against clinically relevant resistance mutations, including the EGFR T790M gatekeeper mutant [1]. Distinct from many other EGFR-directed agents, tesevatinib demonstrates significant blood-brain barrier (BBB) penetration, achieving brain concentrations comparable to plasma levels in preclinical models, which underpins its investigation in central nervous system malignancies [2].

Why Tesevatinib (781613-23-8) Cannot Be Substituted by First-Generation or Irreversible EGFR Inhibitors


Substituting tesevatinib with a generic EGFR inhibitor like erlotinib or gefitinib, or even an irreversible inhibitor like afatinib, is scientifically unsound due to fundamental differences in target spectrum, resistance mutation coverage, and critical pharmacokinetic properties. First-generation TKIs are ineffective against the common T790M resistance mutation and exhibit negligible blood-brain barrier penetration [1]. Irreversible inhibitors like afatinib, while active against T790M in vitro, are associated with significant toxicity due to wild-type EGFR inhibition and also show limited CNS exposure [2]. Tesevatinib's unique combination of multi-kinase inhibition (including VEGFR2), activity against erlotinib-resistant T790M mutants, and robust brain penetration distinguishes it from these alternatives, making it a distinct chemical entity for specific research applications [3].

Quantitative Differentiators for Tesevatinib (781613-23-8): A Comparative Evidence Guide for Procurement Decisions


Superior Blood-Brain Barrier Penetration Compared to Approved Anti-HER2 Agents

In contrast to all approved anti-HER2 agents, tesevatinib crosses the intact blood-brain barrier in mouse and rat models and achieves levels in the brain similar to plasma levels [1]. Preclinical pharmacokinetic studies in non-tumor bearing wild-type FVB mice demonstrated that tesevatinib achieves a brain-to-plasma ratio (Kp) of 0.53, with brain concentrations reaching 0.72 μg/g at 2 hours post-dose [2]. This is a critical differentiator for research targeting CNS malignancies.

Blood-Brain Barrier Penetration CNS Metastases Pharmacokinetics

Potent Inhibition of Erlotinib-Resistant T790M Mutant EGFR in Cellular Assays

Tesevatinib potently inhibits cellular proliferation and EGFR pathway activation in the erlotinib-resistant H1975 cell line, which harbors the L858R/T790M double mutation [1]. In head-to-head cellular assays, tesevatinib demonstrates an IC50 of 920 nM against H1975 cells, whereas erlotinib is inactive against this T790M-harboring line [2]. This directly contrasts with erlotinib, which fails to inhibit this clinically relevant resistance mutant.

EGFR T790M Acquired Resistance Kinase Inhibition

Multi-Kinase Inhibition Profile Distinct from Selective EGFR Inhibitors

Tesevatinib is a spectrum-selective kinase inhibitor with potent activity against multiple RTKs, including EGFR (IC50 = 0.3 nM), ErbB2 (IC50 = 16 nM), KDR/VEGFR2 (IC50 = 1.5 nM), and EphB4 (IC50 = 1.4 nM) . This multi-targeted profile differs significantly from selective EGFR inhibitors like erlotinib (which primarily targets EGFR with an IC50 of ~2 nM and has minimal VEGFR2 activity) [1]. Tesevatinib's concurrent inhibition of VEGFR2 and EGFR pathways is a distinct pharmacological feature.

Multi-Targeted TKI VEGFR2 Kinase Selectivity

In Vivo Tumor Growth Inhibition in Erlotinib-Resistant Xenograft Models

In an H1975 mouse xenograft model, which expresses the erlotinib-resistant EGFR L858R/T790M double mutation, tesevatinib demonstrated dose-dependent tumor growth inhibition [1]. Specifically, at oral doses of 10, 30, and 100 mg/kg administered once daily, tesevatinib significantly inhibited tumor growth by 33%, 66%, and 92%, respectively . In contrast, erlotinib shows no significant antitumor activity in this T790M-positive model.

In Vivo Efficacy Xenograft Acquired Resistance

Optimal Research and Preclinical Applications for Tesevatinib (CAS 781613-23-8)


In Vivo Studies of Brain Metastases and Primary CNS Malignancies

Tesevatinib is uniquely suited for preclinical studies investigating the treatment of brain metastases or primary brain tumors (e.g., glioblastoma). Its demonstrated ability to cross the blood-brain barrier and achieve brain-to-plasma ratios of approximately 0.53 in mouse models [1] makes it a critical tool for evaluating CNS penetration and efficacy, a property lacking in most EGFR/HER2 inhibitors. Researchers can utilize tesevatinib in orthotopic xenograft or genetically engineered mouse models to assess tumor growth inhibition and survival benefit in the CNS compartment.

Investigating Acquired Resistance to First-Generation EGFR TKIs

Tesevatinib should be considered the compound of choice for experiments modeling acquired resistance to erlotinib or gefitinib driven by the EGFR T790M gatekeeper mutation. Its potent cellular activity (IC50 = 920 nM in H1975 cells) and robust in vivo efficacy (92% tumor growth inhibition at 100 mg/kg in H1975 xenografts) against T790M-harboring models [2] provide a validated platform for studying resistance mechanisms and testing combination strategies.

Dual Inhibition of EGFR and VEGFR2 Signaling in Angiogenesis Research

For studies requiring simultaneous blockade of EGFR and VEGFR2 pathways to investigate tumor angiogenesis and vascular normalization, tesevatinib offers a convenient, single-agent approach. Its sub-nanomolar IC50 for EGFR (0.3 nM) and low nanomolar potency for VEGFR2 (1.5 nM) enable researchers to probe the synergistic effects of dual pathway inhibition without the need for complex combination drug regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tesevatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.